4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole
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Overview
Description
4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole is a compound characterized by the presence of a triazole ring substituted with a 3,5-bis(trifluoromethyl)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The reaction proceeds efficiently at room temperature, yielding the desired triazole derivative .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of high-throughput screening and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can act as a receptor antagonist by competing with endogenous ligands for receptor binding .
Comparison with Similar Compounds
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: These compounds share similar structural features and exhibit comparable biological activities.
Trifluoromethyl-substituted benzene derivatives: These compounds also possess trifluoromethyl groups, contributing to their high stability and lipophilicity.
Uniqueness: 4-[3,5-Bis(trifluoromethyl)phenyl]-1H-1,2,3-triazole stands out due to its triazole ring, which imparts unique electronic properties and reactivity. The combination of the triazole ring with the trifluoromethyl-substituted phenyl group enhances its potential for diverse applications in various fields .
Properties
Molecular Formula |
C10H5F6N3 |
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Molecular Weight |
281.16 g/mol |
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenyl]-2H-triazole |
InChI |
InChI=1S/C10H5F6N3/c11-9(12,13)6-1-5(8-4-17-19-18-8)2-7(3-6)10(14,15)16/h1-4H,(H,17,18,19) |
InChI Key |
LFIIJIIWKRBQFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NNN=C2 |
Origin of Product |
United States |
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